molecular formula C16H10FN3O3S B2860227 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 391221-19-5

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2860227
CAS No.: 391221-19-5
M. Wt: 343.33
InChI Key: QWGBSZGFUGIUHL-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and is suspected of causing genetic defects .

Future Directions

The future directions for this compound could involve further studies to analyze its viability as a new antibacterial drug . It has shown good potential against K. pneumoniae and the analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using a fluorinating agent such as Selectfluor.

    Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-amino-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-fluorobenzoic acid and 4-(3-nitrophenyl)-1,3-thiazol-2-amine

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]benzamide
  • 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • 2-fluoro-N-[4-(3-nitrophenyl)-1,3-oxazol-2-yl]benzamide

Uniqueness

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the thiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3S/c17-13-7-2-1-6-12(13)15(21)19-16-18-14(9-24-16)10-4-3-5-11(8-10)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGBSZGFUGIUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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